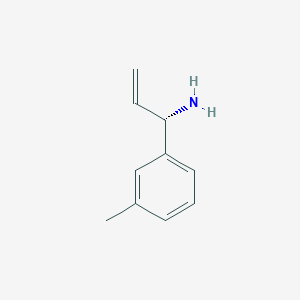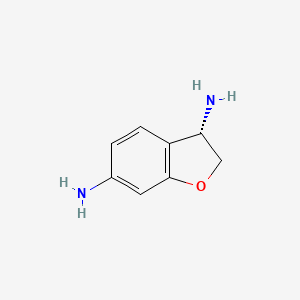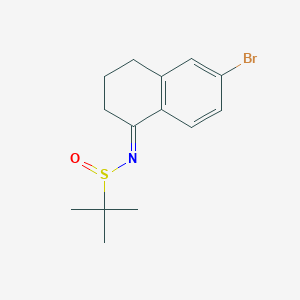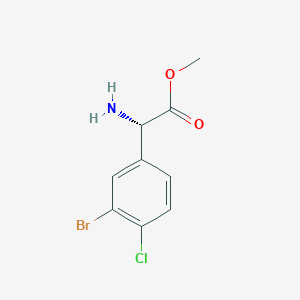
Trans-2-(4-(Tert-Butoxycarbonyl)-5-Methyl-1,4-Oxazepan-6-Yl)Acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-2-(4-(Tert-Butoxycarbonyl)-5-Methyl-1,4-Oxazepan-6-Yl)Acetic Acid is an organic compound that belongs to the class of oxazepanes. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-2-(4-(Tert-Butoxycarbonyl)-5-Methyl-1,4-Oxazepan-6-Yl)Acetic Acid typically involves the following steps:
Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Introduction of the Boc Protecting Group: The tert-butyloxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine.
Acetylation: The final step involves the acetylation of the oxazepane ring to form the acetic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Trans-2-(4-(Tert-Butoxycarbonyl)-5-Methyl-1,4-Oxazepan-6-Yl)Acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazepane derivatives.
Scientific Research Applications
Trans-2-(4-(Tert-Butoxycarbonyl)-5-Methyl-1,4-Oxazepan-6-Yl)Acetic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trans-2-(4-(Tert-Butoxycarbonyl)-5-Methyl-1,4-Oxazepan-6-Yl)Acetic Acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The oxazepane ring can interact with enzymes or receptors, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Trans-4-(Tert-Butoxycarbonyl)Amino-Cyclohexyl-Acetic Acid: Similar structure but with a cyclohexane ring instead of an oxazepane ring.
Trans-4-(Tert-Butoxycarbonyl)Amino-Cyclohexyl-Ethyl Acetate: Similar structure but with an ethyl acetate group.
Uniqueness
Trans-2-(4-(Tert-Butoxycarbonyl)-5-Methyl-1,4-Oxazepan-6-Yl)Acetic Acid is unique due to the presence of the oxazepane ring, which imparts distinct chemical and biological properties compared to its cyclohexane analogs. The oxazepane ring can undergo different chemical reactions and interact with biological targets in unique ways, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H23NO5 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-[(5R,6S)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-6-yl]acetic acid |
InChI |
InChI=1S/C13H23NO5/c1-9-10(7-11(15)16)8-18-6-5-14(9)12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16)/t9-,10-/m1/s1 |
InChI Key |
IOYCMSYVFHGMND-NXEZZACHSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](COCCN1C(=O)OC(C)(C)C)CC(=O)O |
Canonical SMILES |
CC1C(COCCN1C(=O)OC(C)(C)C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13053871.png)
![Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate](/img/structure/B13053881.png)



![1-Amino-1-[2-(trifluoromethoxy)phenyl]acetone](/img/structure/B13053909.png)
![8-(3-(Benzyloxy)-4,5-difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13053911.png)
![(3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile](/img/structure/B13053912.png)
![(1R,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13053913.png)

![(1E,3Z)-1-{[1,1'-biphenyl]-4-yl}-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol](/img/structure/B13053926.png)



